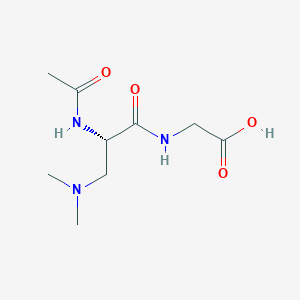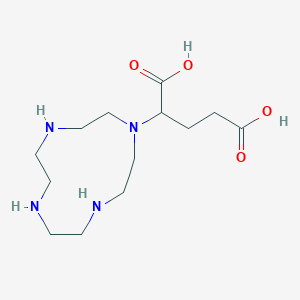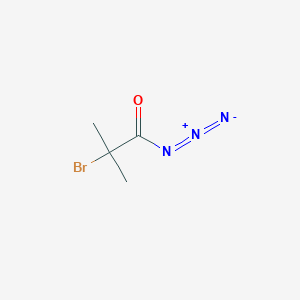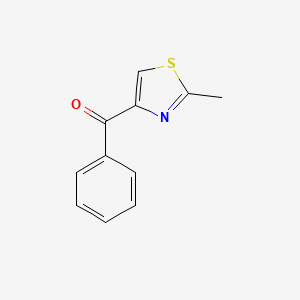![molecular formula C11H12N2O B12593063 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- CAS No. 651314-52-2](/img/structure/B12593063.png)
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes an isoxazole ring attached via an ethynyl group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods often involve the hydrogenation of cycloalkenes using catalysts such as platinum or nickel .
Analyse Chemischer Reaktionen
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium or platinum.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common reagents and conditions used in these reactions include MCPBA for oxidation and hydrogen gas with palladium or platinum catalysts for reduction. The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems .
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound has an oxygen atom in place of the nitrogen atom, leading to different chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, which affects its reactivity and biological activity.
The uniqueness of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- lies in its specific combination of an azabicyclo structure with an isoxazole ring, providing distinct chemical and biological properties that make it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
651314-52-2 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5-[2-(1-azabicyclo[2.2.1]heptan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(10-3-6-12-14-10)2-11-9-4-7-13(11)8-5-9/h3,6,9,11H,4-5,7-8H2 |
InChI-Schlüssel |
IUEPDRYKTARBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C2C#CC3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)



![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)

![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)





